molecular formula C22H19ClO3 B1221203 Atovaquone CAS No. 94015-53-9

Atovaquone

Cat. No.: B1221203
CAS No.: 94015-53-9
M. Wt: 366.8 g/mol
InChI Key: BSJMWHQBCZFXBR-UHFFFAOYSA-N
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Description

Atovaquone is a chemical compound that belongs to the class of naphthoquinones. It is a hydroxy-1,4-naphthoquinone, an analog of both ubiquinone and lawsone. This compound is primarily used as an antimicrobial medication for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria. It is known for its antiparasitic and therapeutic effects .

Mechanism of Action

Target of Action

Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone . Its primary targets are the mitochondrial electron transport chain in this compound-responsive parasites . It is particularly effective against the cytochrome bc1 complex (Complex III) .

Mode of Action

This compound’s mode of action is primarily through the inhibition of mitochondrial electron transport , at the level of the cytochrome bc1 complex . This inhibition is comparable to ubiquinone, allowing this compound to selectively affect mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , which can lead to the inhibition of colorectal cancer metastasis . It also suppresses the HER2/β-Catenin signaling in breast cancer cells . Furthermore, it has been found to inhibit the replication of SARS-CoV-2 in vitro, potentially through unknown biochemical pathways .

Pharmacokinetics

This compound is a highly lipophilic drug . It has a long half-life due to presumed enterohepatic cycling and eventual fecal elimination . The median this compound plasma AUC (h/μM), t1/2 (h), Cmax (μM) and Tmax (h) were 295, 87.2, 3.74 and 3.25, respectively, following a single dose and 254, 55.9, 13.8 and 4.00, respectively, upon reaching steady state .

Result of Action

This compound’s action results in the inhibition of nucleic acid and ATP synthesis . It has been shown to have good in vitro activity against Toxoplasma gondii . In cancer cells, this compound has been found to inhibit tumor metastasis through the PDGFRβ/NF-κB/EMT signalling pathway , and suppress primary and resistant breast tumor growth by inhibiting HER2/β-Catenin signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, resistance to this compound has been observed in some strains of malaria, making it ineffective in certain parts of the world . Furthermore, this compound’s effectiveness can be influenced by the patient’s health status, such as kidney function . It is also worth noting that this compound’s action may be influenced by the presence of other drugs, as it has been found to alter the pharmacokinetics of proguanil .

Biochemical Analysis

Biochemical Properties

Atovaquone is a highly lipophilic compound that closely resembles ubiquinone. It acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites . This compound interacts with the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, inhibiting the transfer of electrons and thereby disrupting the production of ATP . This inhibition affects several metabolic enzymes linked to the mitochondrial electron transport chain via ubiquinone .

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress . This disruption in energy production can affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by targeting mitochondrial complex III and oxidative phosphorylation .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain . By binding to this complex, this compound prevents the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse in the mitochondrial membrane potential and a halt in ATP synthesis . This inhibition also affects the synthesis of nucleic acids and other essential biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its efficacy can decrease due to degradation or resistance development in parasites . Long-term studies have shown that this compound can maintain its inhibitory effects on mitochondrial electron transport, but resistance can emerge, necessitating combination therapies to sustain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively clears parasitic infections such as babesiosis and malaria . At higher doses, this compound can cause adverse effects such as gastrointestinal disturbances and liver toxicity . The therapeutic window for this compound is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity while maintaining efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways linked to the mitochondrial electron transport chain. By inhibiting the cytochrome bc1 complex, this compound indirectly inhibits several metabolic enzymes that rely on ubiquinone for electron transfer . This inhibition affects the synthesis of ATP, nucleic acids, and other essential biomolecules, leading to a disruption in cellular metabolism .

Transport and Distribution

This compound is highly bound to plasma proteins (99.9%) and has a volume of distribution of 0.60 ± 0.17 L/kg . It shows a high affinity for human serum albumin and accumulates in tissues, where it is protected from biliary clearance . This compound is transported within cells and tissues by binding to plasma proteins and interacting with transporters such as P-glycoprotein and breast cancer resistance protein .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Its subcellular localization is facilitated by its structural similarity to ubiquinone, allowing it to target mitochondrial complex III effectively . This localization is crucial for its function as an inhibitor of oxidative phosphorylation and ATP synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atovaquone involves several steps. One common method includes the reaction of 2-chloro-3-hydroxy-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexanol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves reaction condition optimizations to ensure high yields and purity. Techniques such as particle size reduction, salt preparation, and prodrug pathways are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions

Atovaquone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Substitution reactions can occur on the aromatic ring or the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Atovaquone has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinone chemistry.

    Biology: Investigated for its effects on mitochondrial function and electron transport.

    Medicine: Used in the treatment and prevention of malaria, Pneumocystis jirovecii pneumonia, and toxoplasmosis. .

Comparison with Similar Compounds

Atovaquone is similar to other naphthoquinones such as ubiquinone and lawsone. it is unique in its high lipophilicity and specific inhibitory effects on the mitochondrial electron transport chain. Other similar compounds include:

This compound stands out due to its potent antimicrobial and antiparasitic activities, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
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Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
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Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
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Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
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Color/Form

Crystals from acetonitrile

CAS No.

94015-53-9, 95233-18-4, 137732-39-9
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Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
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Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
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Melting Point

216-219 °C
Record name ATOVAQUONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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